molecular formula C14H16N2O3 B2740886 4-Oxo-4-(2-propyl-benzoimidazol-1-yl)-butyric acid CAS No. 378763-47-4

4-Oxo-4-(2-propyl-benzoimidazol-1-yl)-butyric acid

Cat. No. B2740886
CAS RN: 378763-47-4
M. Wt: 260.293
InChI Key: MLJSPQQAQKHQTP-UHFFFAOYSA-N
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Description

4-Oxo-4-(2-propyl-benzoimidazol-1-yl)-butyric acid (OPBBA) is a naturally occurring organic compound, which is produced by the oxidation of 4-(2-propyl-benzoimidazol-1-yl)-butyric acid (PBBA). It has been found to have a variety of applications in scientific research, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Synthesis and Characterization

Researchers have developed a variety of compounds through innovative synthesis methods involving 4-Oxo-4-(2-propyl-benzoimidazol-1-yl)-butyric acid and related structures. These compounds are characterized using advanced techniques like IR, NMR, and HRMS, contributing to the fields of luminescence, coordination polymers, and antimicrobial activity. The synthesis of novel 1,3,4-oxadiazole derivatives, for example, has been explored for their optical properties, indicating potential applications in materials science (Ge et al., 2011).

Photoluminescence and Optical Properties

Research on coordination polymers and organic compounds reveals insights into photoluminescence and optical properties, demonstrating potential uses in designing new materials for electronics and photonics. For instance, the study of Cd(II) coordination polymers showed various structures with different luminescent properties (Liu et al., 2012).

Antimicrobial Activity

Several studies focus on the antimicrobial potential of compounds derived from or related to 4-Oxo-4-(2-propyl-benzoimidazol-1-yl)-butyric acid. These compounds exhibit significant activity against various bacteria and fungi, highlighting their potential in developing new antimicrobial agents (El-Meguid, 2014).

Corrosion Inhibition

The derivatives of 4-Oxo-4-(2-propyl-benzoimidazol-1-yl)-butyric acid have been evaluated for their corrosion inhibition properties, particularly for mild steel in sulphuric acid environments. These studies offer valuable insights into the physicochemical mechanisms of corrosion inhibition, suggesting applications in industrial maintenance and protection (Ammal, Prajila, & Joseph, 2018).

properties

IUPAC Name

4-oxo-4-(2-propylbenzimidazol-1-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-2-5-12-15-10-6-3-4-7-11(10)16(12)13(17)8-9-14(18)19/h3-4,6-7H,2,5,8-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJSPQQAQKHQTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC=CC=C2N1C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-4-(2-propyl-benzoimidazol-1-yl)-butyric acid

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